![molecular formula C8H8N4O3 B1384514 2-(4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)acétate de méthyle CAS No. 1311316-89-8](/img/structure/B1384514.png)

2-(4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)acétate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

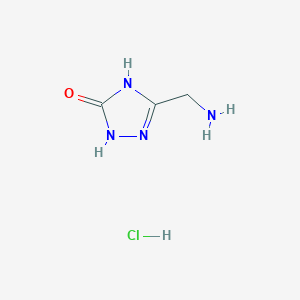

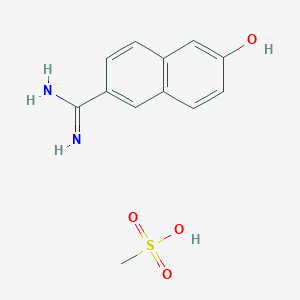

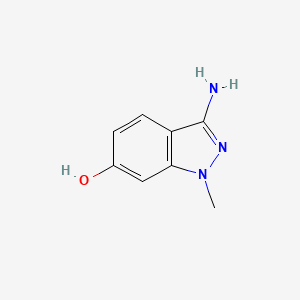

“Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” is a chemical compound with the molecular formula C8H8N4O3 . It is a derivative of pyrazolo[3,4-d]pyrimidine , a class of compounds that have been studied for their potential as CDK2 inhibitors .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate”, involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . Further analysis of the molecular structure would require more specific information or resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” are not detailed in the available resources. The compound has a molecular weight of 208.18 .Applications De Recherche Scientifique

Activité antimycobactérienne

Des composés ayant une structure similaire à celle-ci ont été testés pour leur activité antimycobactérienne in vitro contre M. tuberculosis souche H37Rv .

Inhibition de la coagulation sanguine

Ces composés ont également été explorés pour leur potentiel en tant qu'inhibiteurs du facteur Xa de la coagulation sanguine, ce qui est crucial pour le développement de thérapies anticoagulantes .

Thérapeutiques antivirales

Certains dérivés ont montré une activité antivirale contre des virus tels que le virus de la maladie de Newcastle, comparable à des médicaments antiviraux connus comme la ribavirine .

Synthèse de dérivés pyrazolo fusionnés

La structure principale du composé est utilisée dans la synthèse de divers dérivés pyrazolo fusionnés, qui ont de multiples applications en chimie médicinale .

Applications biomédicales

Les schémas de substitution de composés similaires ont été examinés pour leurs applications biomédicales, y compris leur utilisation dans différents domaines thérapeutiques .

Stratégies de synthèse

Il existe des données complètes sur les stratégies et les approches de synthèse des dérivés de systèmes pyrazolopyridine, qui peuvent être appliquées à la synthèse de votre composé d'intérêt .

Orientations Futures

The future directions for research on “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” and related compounds could include further investigation into their potential as CDK2 inhibitors . This could involve more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been reported to have a wide range of targets due to their close similarity with purine bases adenine and guanine .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological and pharmacological activities .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic profiles .

Result of Action

Similar compounds have been reported to show superior cytotoxic activities against various cell lines .

Action Environment

Similar compounds have been reported to have their action influenced by various environmental factors .

Analyse Biochimique

Biochemical Properties

Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential for regulating cell cycle progression and signal transduction . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes. Additionally, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has been shown to interact with nucleic acids, influencing gene expression and DNA replication.

Cellular Effects

The effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key survival proteins . This compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In normal cells, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can modulate immune responses and enhance the production of cytokines, thereby influencing immune cell function.

Molecular Mechanism

At the molecular level, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate exerts its effects through several mechanisms. It binds to the ATP-binding sites of CDKs and protein kinases, leading to the inhibition of their catalytic activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can intercalate into DNA, affecting the transcription and replication processes. These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells appear to be transient, with cellular functions returning to baseline levels after the compound is removed.

Dosage Effects in Animal Models

The effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune responses and reduce tumor growth . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby modulating glycolysis and energy production.

Transport and Distribution

Within cells and tissues, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters, such as organic anion transporters . The compound is also bound by plasma proteins, which facilitate its distribution to different tissues. Its localization and accumulation within cells are influenced by its interactions with binding proteins and cellular compartments.

Subcellular Localization

The subcellular localization of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it affects signaling pathways and metabolic processes. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments and organelles.

Propriétés

IUPAC Name |

methyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-15-6(13)3-12-7-5(2-11-12)8(14)10-4-9-7/h2,4H,3H2,1H3,(H,9,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAREDQMQSXSDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=N1)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)